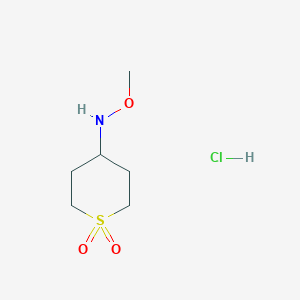
4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The presence of the hydroxyphenyl group suggests potential for interaction with various biological targets, and the carboxylic acid moiety may confer the compound with acidic properties and the ability to participate in hydrogen bonding and other interactions.
Synthesis Analysis
The synthesis of related oxazole derivatives has been described in several studies. For instance, methyl 5-substituted oxazole-4-carboxylates were synthesized from methyl α-isocyanoacetate with acylating reagents in the presence of bases, which were then converted into carboxylic acids and carboxamides . Another study reported the preparation of 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid from silylated 3-amino-4-hydroxybenzoic acid and methyl 4-chloroformyl-1-benzoate in a one-pot procedure . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be complex, and their properties are influenced by the substituents on the oxazole ring. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was determined using X-ray diffraction and quantum-chemical calculations . Similar analytical techniques could be employed to elucidate the structure of 4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions. For instance, alkylation and nitration reactions have been observed with triazole carboxylic acids, which are structurally similar to oxazole carboxylic acids . The reactivity of the oxazole ring and the phenolic OH group could lead to a range of chemical transformations for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of a carboxylic acid group typically makes these compounds acidic and capable of forming hydrogen bonds. The hydroxyphenyl group could also impact the compound's solubility and potential for intermolecular interactions. The synthesis of related compounds has shown that they can exhibit inhibitory activity on blood platelet aggregation, suggesting potential medicinal applications . Additionally, the thermal stability and fluorescence emissions of related coordination polymers have been characterized, which could be relevant for the physical and chemical properties of 4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid .
Mécanisme D'action
Target of Action
The primary target of 4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme . This enzyme plays a crucial role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .
Mode of Action
The compound interacts with the HPPD enzyme, leading to its inhibition . The inhibition of HPPD results in a build-up of excess systemic tyrosine, which is associated with a range of effects in laboratory animals .
Biochemical Pathways
The compound affects the tyrosine metabolism pathway. In this pathway, phenylalanine is hydroxylated to form tyrosine, which is then converted to 4-hydroxyphenylpyruvic acid by the action of tyrosine aminotransferase . The inhibition of HPPD by the compound disrupts this pathway, leading to an accumulation of tyrosine .
Pharmacokinetics
Related compounds such as 4-hydroxyphenylacetic acid have been found in various foods and beverages, suggesting that they can be absorbed and metabolized in the body .
Result of Action
The inhibition of HPPD by the compound leads to a build-up of tyrosine, which can have various effects depending on the organism. For example, in animals, an excess of tyrosine can lead to a range of adverse effects . In plants, the inhibition of HPPD can disrupt the photosynthesis process .
Action Environment
The action of 4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the compound’s action, efficacy, and stability . .
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6-9(10(11(14)15)16-12-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGKYTGEZQPQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781524-81-9 |
Source


|
| Record name | 4-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)



![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2521884.png)



![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2521889.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)
![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)

